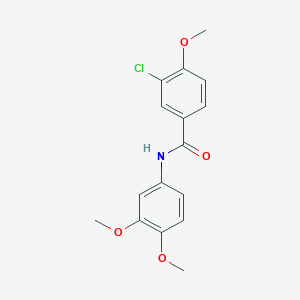
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research applications. This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity and has been shown to have significant effects on cell growth, differentiation, and survival.
Mecanismo De Acción
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide works by binding to the ATP-binding site of EGFR and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival. By inhibiting EGFR activity, 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to have significant biochemical and physiological effects on cancer cells. In addition to inducing apoptosis and inhibiting cell growth and proliferation, 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide for lab experiments is its potency and specificity as an EGFR inhibitor. This makes it a valuable tool for studying the role of EGFR in cancer cell growth, differentiation, and survival. However, one limitation of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and specific EGFR inhibitors that can overcome the limitations of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. Another area of interest is the use of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide in combination with other targeted therapies or immunotherapies to improve treatment outcomes for cancer patients. Additionally, further research is needed to fully understand the mechanisms of action of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide and its potential applications in other areas of biomedical research.
Métodos De Síntesis
The synthesis of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide involves several steps, including the reaction of 3,4-dimethoxyaniline with 4-methoxybenzoyl chloride to produce 3,4-dimethoxy-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with thionyl chloride to produce 3,4-dimethoxy-N-(4-methoxybenzoyl)-N-chloroaniline, which is subsequently reacted with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst to produce 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been extensively used in scientific research applications, particularly in the field of cancer research. This compound has been shown to be a potent inhibitor of EGFR tyrosine kinase activity, which is a key signaling pathway involved in the development and progression of various types of cancer. 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been used to study the role of EGFR in cancer cell growth, differentiation, and survival, and has been shown to have significant effects on these processes.
Propiedades
IUPAC Name |
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-6-4-10(8-12(13)17)16(19)18-11-5-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDNQCOFROZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

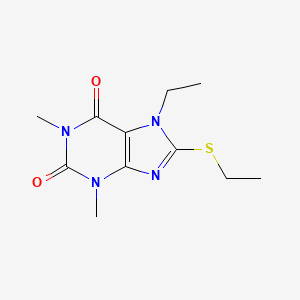
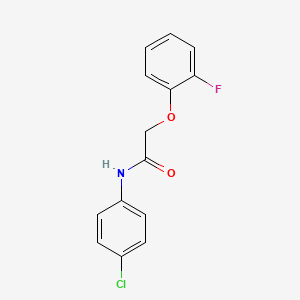
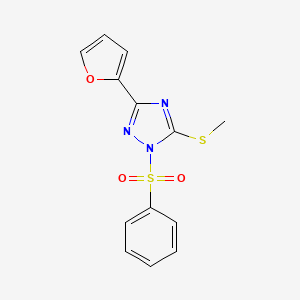
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)
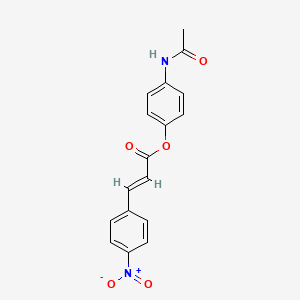
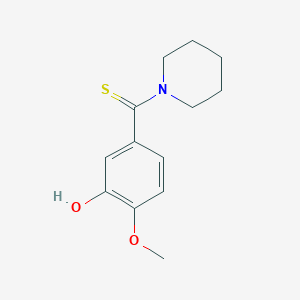
![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)
methanone](/img/structure/B5832420.png)

![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)